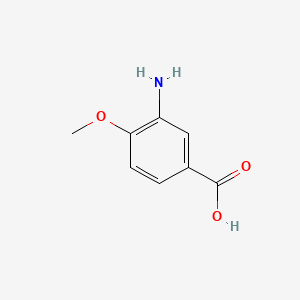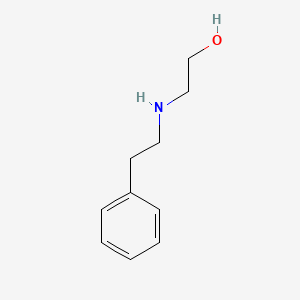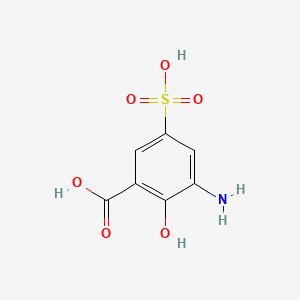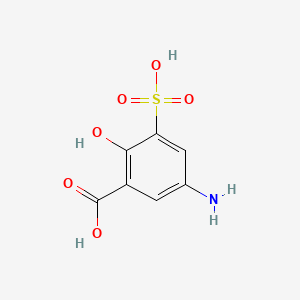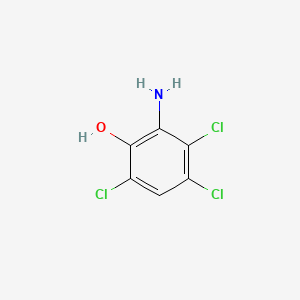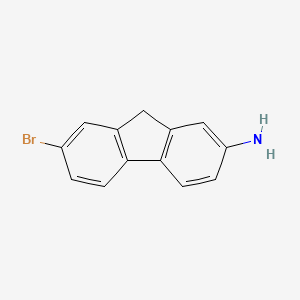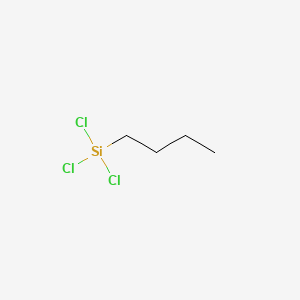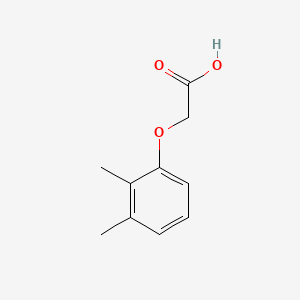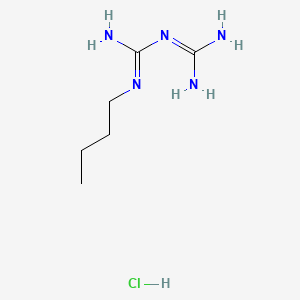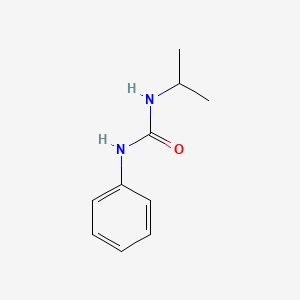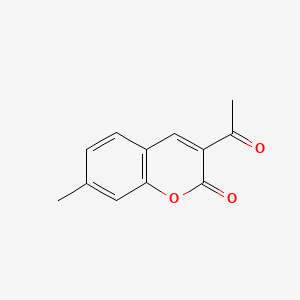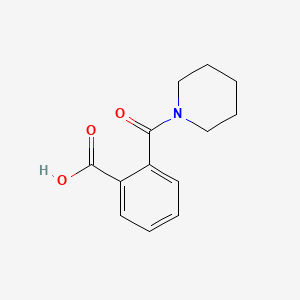![molecular formula C13H25BrO2 B1265964 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- CAS No. 50816-20-1](/img/structure/B1265964.png)
2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dihydropyrano[3,2-b]pyrans and their derivatives, including compounds like 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, has been extensively studied due to their significant biological activities and applications in medicinal chemistry. A variety of synthetic strategies have been developed, utilizing substrates such as 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, popularly known as kojic acid, to synthesize these compounds. These methods benefit from the diversity of starting materials and aim to produce dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyran derivatives efficiently (Borah, Dwivedi, & Chowhan, 2021).
Wissenschaftliche Forschungsanwendungen
Pyrolysis Kinetics and Mechanism
Studies have explored the pyrolysis kinetics and mechanisms of various tetrahydropyranyl phenoxy ethers, including compounds similar to 2H-Pyran. The pyrolysis process is homogeneous, unimolecular, and follows a first-order rate law, with the reactions yielding dihydropyran (DHP) and corresponding phenols. These findings are crucial for understanding the thermal behavior of such compounds (Álvarez-Aular et al., 2018).
Biological Activities of Pyran Derivatives
Pyrans and their analogs, including 2H-pyran derivatives, hold a significant place in bioorganic chemistry due to their diverse applications and biological activities. These compounds have been extensively researched for their potential in various biological applications (Suthar, Kumbhani, & Bhatt, 2021).
Synthesis of Biologically Active Molecules
2H-Pyran-2-ones, closely related to the compound , serve as important building blocks for the synthesis of various biologically active molecules. Their synthetic potential is leveraged to produce a wide range of heterocyclic compounds with significant biological importance (Pratap & Ram, 2017).
Chemical Synthesis and Structural Studies
The compound 2H-Pyran has been central to numerous studies focusing on chemical synthesis and structural analysis. Investigations include the synthesis of lipid peroxidation products and structural studies of derivatives, which contribute to a better understanding of their chemical properties and potential applications (Jouanin et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(8-bromooctoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRBYQZIJFWGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885743 | |
| Record name | 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- | |
CAS RN |
50816-20-1 | |
| Record name | 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50816-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran, 2-((8-bromooctyl)oxy)tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

